2-methoxy-5-nitro-N-(propan-2-yl)aniline

Description

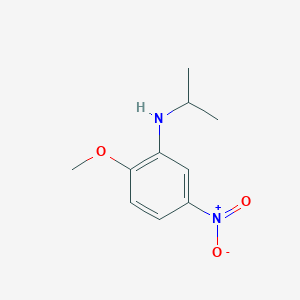

2-Methoxy-5-nitro-N-(propan-2-yl)aniline is a substituted aniline derivative characterized by:

- Methoxy group (-OCH₃) at the 2-position of the benzene ring.

- Nitro group (-NO₂) at the 5-position.

- N-isopropyl (-N-(propan-2-yl)) substituent on the amine group.

This compound’s structure imparts unique electronic and steric properties. The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating via resonance, creating a polarized aromatic system. The bulky isopropyl group increases steric hindrance, influencing reactivity and solubility.

Properties

IUPAC Name |

2-methoxy-5-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)11-9-6-8(12(13)14)4-5-10(9)15-3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROIBZIPDUMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methoxy-5-nitro-N-(propan-2-yl)aniline can be synthesized through a multi-step process. One common method involves the nitration of 2-methoxyaniline to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-5-amino-N-(propan-2-yl)aniline, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-methoxy-5-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-methoxy-5-nitro-N-(propan-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group may influence the compound’s solubility and reactivity, while the isopropyl group can affect its binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Property Comparisons

*Calculated based on substituent contributions.

Electronic and Steric Effects

Nitro vs. Methyl Substituents :

- The nitro group in this compound increases acidity (due to electron-withdrawing effects) compared to the methyl group in 2-methoxy-5-methyl-N-(propan-2-yl)aniline . This also alters UV-Vis absorption, critical for analytical applications .

- Nitro groups enhance electrophilic substitution resistance, whereas methyl groups activate the ring for further reactions.

Steric Hindrance :

- The N-isopropyl group in the target compound reduces nucleophilic attack rates compared to smaller N-alkyl groups (e.g., N-methyl or N-ethyl analogs).

Stability and Reactivity

- Thermal Stability :

- Hydrogen Bonding :

- The N-isopropyl group reduces hydrogen-bonding capacity versus primary amines, impacting crystal packing (e.g., weaker intermolecular forces vs. N-ethyl analogs) .

Biological Activity

2-Methoxy-5-nitro-N-(propan-2-yl)aniline is a substituted aniline compound that has gained attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, as well as the mechanisms through which it exerts these effects.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes a methoxy group, a nitro group, and an isopropyl substituent on the aniline moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies demonstrate that compounds with similar structures have shown efficacy against various bacterial strains. The mechanism of action may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical mediators in the apoptotic pathway.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 9.27 | Induction of apoptosis via caspase activation |

| CaCo-2 (Colon Cancer) | 3.00 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 5.00 | Receptor modulation |

Other Therapeutic Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic effects. These activities are likely mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, modulating signaling pathways that are crucial for cell survival and proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 3.00 µM to 9.27 µM across different cancer types .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating that the compound inhibited bacterial growth effectively at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.